![molecular formula C14H11NO B1669924 5H-Dibenzo[b,f]azepin-10(11H)-one CAS No. 21737-58-6](/img/structure/B1669924.png)
5H-Dibenzo[b,f]azepin-10(11H)-one
Descripción general
Descripción
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
De(5-carboxamide)oxcarbazepine is a compound useful in organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto se utiliza como material de partida para preparar derivados de dibenzoazepin-piridazina de importancia farmacológica . También se utiliza para sintetizar 3-cloro-1-(5H-dibenz[b,f]azepin-5il)propan-1-ona, un intermedio clave utilizado para preparar derivados de aminofenol .
Fármaco antiepiléptico
La 10-Oxo-10,11-Dihidro-5H-dibenz[b,f]azepin-5-carboxamida tiene un efecto depresor sobre el sistema nervioso central y es el ingrediente activo de las composiciones farmacéuticas útiles para el tratamiento de trastornos psicosomáticos, epilepsia y neuralgia del trigémino .
Diodos orgánicos emisores de luz (OLED)
Se han diseñado y sintetizado nuevos materiales huésped basados en la unidad 10,11-dihidro-5H-dibenz[b,f]azepin para diodos orgánicos emisores de luz verde y roja de alta eficiencia .
Medicina forense
El compuesto y sus productos de degradación se han estudiado en soluciones modelo tras la hidrólisis alcalina y ácida y la oxidación. Esta investigación es particularmente relevante en casos de descomposición térmica o microbiológica de materiales biológicos .
Investigación química
Se desarrolló un nuevo método sintético para dibenzo[b,f]azepinas 10-ariladas. La pseudo-hidrohalogenación intramolecular de 2-(2'-bromofenil)etinil anilina, que procedió de manera sin-selectiva sin formar ningún producto de sobre-adición detectable, fue un paso crucial .
Estrategia involucrando biomasa
Se ha establecido un método eficiente para el ensamblaje de nuevos y diversificados heterociclos benzo-fusionados mediados por la 2-aminofenol N-arilada derivada de biomasa .
Mecanismo De Acción
Target of Action
The primary target of the compound 5H-Dibenzo[b,f]azepin-10(11H)-one, also known as DE(5-carboxamide)oxcarbazepine or 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.
Mode of Action
This compound interacts with its targets, the voltage-sensitive sodium channels, by blocking them . This blockade leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses .
Biochemical Pathways
The affected biochemical pathway primarily involves the inhibition of sodium channel activity . By blocking these channels, this compound prevents the excessive flow of sodium ions into the neurons, which can lead to hyperexcitability. This action helps to regulate the electrical activity in the brain and maintain neuronal stability.
Pharmacokinetics
This compound is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are crucial for its therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of seizure frequency and the relaxation of the central muscular system . It also inhibits the fighting reaction of mice , indicating a potential calming effect on the central nervous system.
Análisis Bioquímico
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
6,11-dihydrobenzo[b][1]benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGCLXGCOECAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176131 | |
| Record name | DE(5-carboxamide)oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21737-58-6 | |
| Record name | De(5-carboxamide)oxcarbazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DE(5-carboxamide)oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DE(5-CARBOXAMIDE)OXCARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
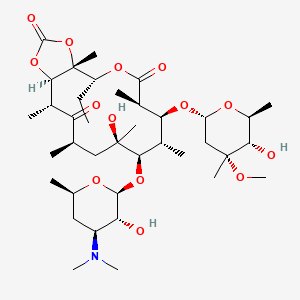
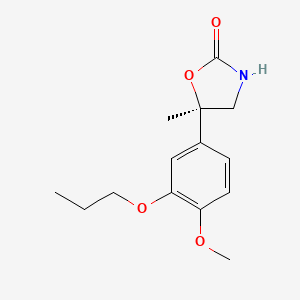
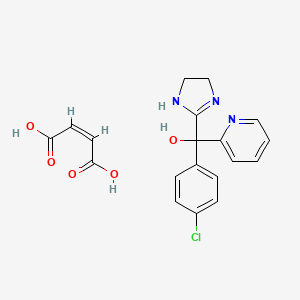
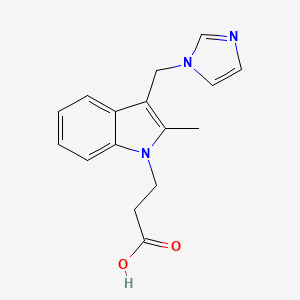
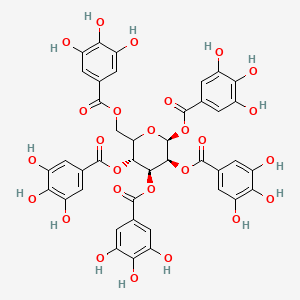
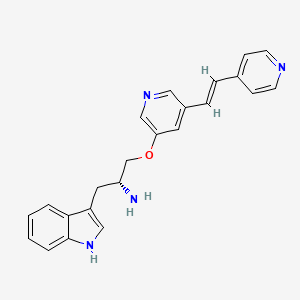
![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)
![N'-[4-[5-[4-[[Amino(pyridin-2-yl)methylidene]amino]-2-propan-2-yloxyphenyl]furan-2-yl]-3-propan-2-yloxyphenyl]pyridine-2-carboximidamide](/img/structure/B1669854.png)
![2-[5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1669856.png)
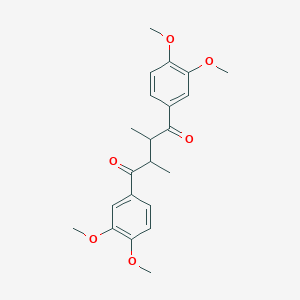
![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)
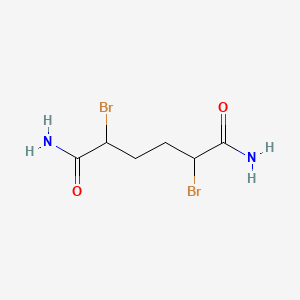
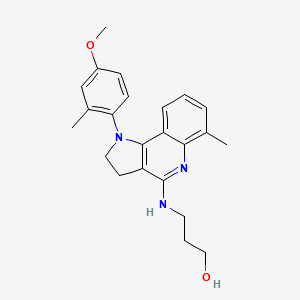
![3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1669864.png)
